2-Amino-pyridine-3-carbaldehyde Oxime Hydrochloride: Chemical Architecture, Synthesis, and Pharmacological Applications
2-Amino-pyridine-3-carbaldehyde Oxime Hydrochloride: Chemical Architecture, Synthesis, and Pharmacological Applications
Executive Summary
As drug development and materials science increasingly rely on highly functionalized heterocyclic building blocks, 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (CAS: 653584-65-7) has emerged as a critical intermediate. Featuring a unique triad of functional groups—an amino group, a pyridine ring, and an oxime moiety—this compound is heavily utilized in the synthesis of complex heterocycles, the development of organophosphate antidotes, and advanced transition-metal coordination chemistry. This whitepaper provides an in-depth technical analysis of its physical properties, a self-validating synthetic protocol, and its mechanistic applications in modern research.
Chemical Structure and Physical Properties
The molecular architecture of 2-amino-pyridine-3-carbaldehyde oxime hydrochloride is defined by its highly reactive ortho-substituted functional groups on a pyridine scaffold. The proximity of the amino and oxime groups allows for multidentate chelation and facilitates intramolecular cyclization reactions. The compound is isolated as a hydrochloride salt, which significantly enhances its aqueous solubility and protects the electron-rich amino and oxime groups from premature oxidative degradation.
Quantitative Data Summary
Below is a consolidated table of the compound's physical and chemical properties, essential for laboratory handling and formulation:
| Property | Value |
| Chemical Name | 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride |
| CAS Number | 653584-65-7 |
| Molecular Formula | C₆H₈ClN₃O (or C₆H₇N₃O · HCl) |
| Molecular Weight | 173.60 g/mol |
| Monoisotopic Mass (Free Base) | 137.05891 Da[1] |
| Appearance | Off-white to pale yellow crystalline powder[2] |
| SMILES String | Cl.Nc1ncccc1\C=N\O |
| Storage Conditions | 0–8 °C, store in a cool, dry place away from light[2] |
| Hazard Classification | Acute Tox. 4 Oral (H302); GHS07 (Warning) |
Synthetic Methodology and Validation
The synthesis of 2-amino-pyridine-3-carbaldehyde oxime hydrochloride relies on the nucleophilic addition-elimination reaction between 2-aminonicotinaldehyde and hydroxylamine. As a Senior Application Scientist, I emphasize the importance of controlling reaction thermodynamics and utilizing self-validating checkpoints to ensure high-purity yields.
Step-by-Step Experimental Protocol
Precursor: (CAS: 7521-41-7)[3]. Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl). Solvent: Absolute Ethanol.
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Preparation of the Reaction Matrix: Dissolve 1.0 equivalent of 2-aminonicotinaldehyde in absolute ethanol (approx. 10 mL per gram of precursor). Causality: Absolute ethanol is selected as a protic solvent because it readily dissolves both the organic aldehyde and the highly polar hydroxylamine salt, creating a homogeneous environment that maximizes collision frequency.
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Reagent Addition: Add 1.2 equivalents of hydroxylamine hydrochloride to the stirring solution. Causality: A slight stoichiometric excess drives the equilibrium toward complete conversion of the aldehyde. The hydrochloride salt is utilized directly (without an auxiliary base like sodium acetate) to ensure the final product precipitates naturally as the desired HCl salt.
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Thermal Activation (Reflux): Heat the mixture to reflux (70–80 °C) for 2 to 4 hours. Causality: Thermal energy is required to overcome the activation barrier for the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by the dehydration step that forms the stable C=N double bond.
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In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete disappearance of the highly UV-active aldehyde spot confirms successful conversion, preventing downstream contamination.
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Selective Crystallization: Remove the heat, allow the mixture to reach ambient temperature, and then transfer it to an ice bath (0–5 °C) for 1 hour. Causality: The solubility of the oxime hydrochloride salt drops precipitously at low temperatures. This thermodynamic shift forces the target compound to selectively crystallize while unreacted hydroxylamine and impurities remain dissolved in the mother liquor.
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Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol, and dry under high vacuum to yield the off-white crystalline powder[2].
Fig 1. Synthetic workflow for 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride.
Pharmacological and Catalytic Applications
Acetylcholinesterase (AChE) Reactivation
Pyridine oxime derivatives are the cornerstone of medical countermeasures against organophosphate (OP) nerve agents and pesticides[4]. OPs exert their lethal toxicity by phosphorylating the active-site serine residue of Acetylcholinesterase (AChE), leading to a dangerous accumulation of acetylcholine.
The oxime group in 2-amino-pyridine-3-carbaldehyde oxime acts as an exceptional nucleophile. This is driven by the "alpha effect" —the electrostatic repulsion between the adjacent lone pairs on the nitrogen and oxygen atoms of the oxime group, which drastically raises the HOMO energy level of the nucleophile. The oximate anion attacks the phosphorus atom of the inhibited enzyme, forming a transient phosphylated oxime complex that rapidly dissociates, thereby freeing the serine hydroxyl group and restoring AChE catalytic function[4].
Fig 2. Mechanism of AChE reactivation by pyridine oxime derivatives.
Advanced Coordination Chemistry and Catalysis
Beyond pharmacology, the compound is a highly versatile multidentate ligand. The spatial arrangement of the pyridine nitrogen, the primary amine, and the oxime group allows it to tightly chelate transition metals. Recently, reported the use of similar pyridine-aldoxime ligands to synthesize carbon-encapsulated nickel (Ni) nanoparticles. These ligand-engineered complexes act as highly efficient catalysts for the alkaline hydrogen oxidation reaction (HOR) in fuel cells, demonstrating how the electronic state of the metal can be precisely tuned by the position of the amino and oxime functional groups[5].
Heterocyclic Building Block
In synthetic organic chemistry, the precursor and its oxime are heavily utilized in Friedländer condensations and electrophilic cyclizations to construct 1,8-naphthyridines and pyrido-pyrimidines. These fused bicyclic systems are privileged scaffolds in drug discovery, frequently exhibiting potent antimicrobial, anti-inflammatory, and antihypertensive activities[6].
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:
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¹H NMR (DMSO-d₆): Look for a highly deshielded singlet corresponding to the oxime proton (–CH=N–OH) typically >8.0 ppm, a broad singlet for the –NH₂ protons, and distinct aromatic signals for the pyridine ring protons.
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IR Spectroscopy: Characteristic bands should include a broad O–H stretch (oxime) overlapping with N–H stretches (amine) around 3200–3400 cm⁻¹, and a sharp C=N stretching frequency near 1650 cm⁻¹.
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Mass Spectrometry (ESI-MS): The spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z 138.06, corresponding to the free base form of the molecule[1].
References
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PubChemLite. "2-amino-pyridine-3-carbaldehyde oxime hydrochloride (C6H7N3O)." URL:[Link][1]
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International Journal of Innovative Science and Research Technology (IJISRT). "To Determine the Relation of Chirality on the Biological Activity in Case of Organophosphate Poisoning." URL:[Link][4]
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Chemical Science (RSC Publishing). "Ligand-engineered synthesis of carbon encapsulated Ni nanoparticles for efficient alkaline hydrogen oxidation reaction." URL: [Link][5]
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Asian Journal of Chemistry. "Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines." URL: [Link][6]
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Caption: The three key ionizable groups: Pyridine Nitrogen (pKa1), Amino Group (pKa2), and Oxime Hydroxyl (pKa3).